Tenidap

Descripción general

Descripción

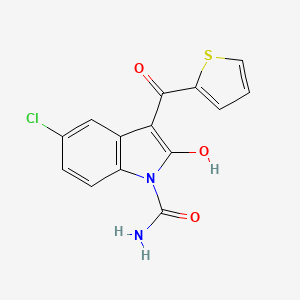

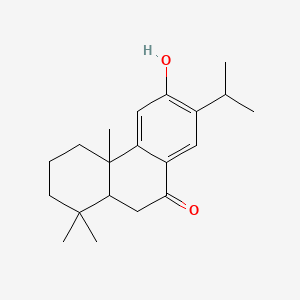

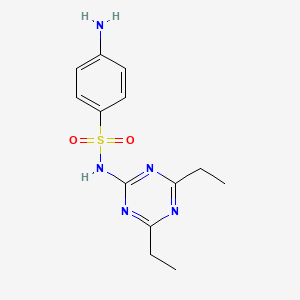

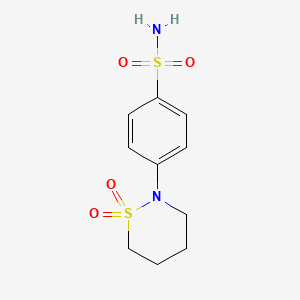

Tenidap is a member of indoles, a member of ureas, a member of thiophenes and an organochlorine compound. It has a role as a non-steroidal anti-inflammatory drug and an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor.

Aplicaciones Científicas De Investigación

Fármaco Antirreumático

Tenidap es un nuevo fármaco antirreumático que combina la modulación de citocinas con la inhibición de la ciclooxigenasa . Se ha utilizado en el tratamiento de pacientes con artritis reumatoide activa . Después de 24 semanas de tratamiento, la mejoría con this compound fue significativamente mayor que con diclofenaco para los cinco parámetros primarios de eficacia .

Modulador de Citocinas

This compound es un modulador de citocinas y reduce la producción de ciertas citocinas proinflamatorias, incluidas las interleucinas-1 y -6 y el factor de necrosis tumoral-α . Esta propiedad lo convierte en un posible candidato para el tratamiento de enfermedades caracterizadas por la sobreproducción de estas citocinas.

Agente Antiinflamatorio

This compound ha demostrado propiedades antiinflamatorias . Inhibió el edema de la pata inducido por carragenina en ratas, lo que indica su posible uso en el tratamiento de la inflamación .

Actividad Analgésica

Además de sus propiedades antiinflamatorias, this compound también exhibe actividad analgésica . Mostró actividad antinociceptiva en las pruebas de constricción abdominal con ácido acético en ratas y fenilbenzoquinona en ratones .

Propiedades Antiartríticas Modificadoras de la Enfermedad

This compound tiene propiedades clínicas características de un fármaco modificador de la enfermedad combinado con actividad antiinflamatoria y analgésica aguda . Inhibió el desarrollo de la poliartritis inducida por adyuvantes en ratas .

Inhibidor de la Ciclooxigenasa

Se ha encontrado que this compound inhibe la ciclooxigenasa (COX), una enzima involucrada en la producción de prostaglandinas que juegan un papel clave en la inflamación . Esta actividad inhibitoria de la COX contribuye a sus propiedades antiinflamatorias y analgésicas .

Mecanismo De Acción

Target of Action

Tenidap is primarily targeted at Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response. COX is involved in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation. 5-LOX is involved in the synthesis of leukotrienes, which are inflammatory mediators .

Mode of Action

This compound acts as an inhibitor of both COX and 5-LOX . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This dual inhibition is unique and distinguishes this compound from other anti-inflammatory drugs that typically target either COX or 5-LOX .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the arachidonic acid pathway and the leukotriene pathway . By inhibiting COX, this compound reduces the conversion of arachidonic acid to prostaglandins. Similarly, by inhibiting 5-LOX, it reduces the conversion of arachidonic acid to leukotrienes . The downstream effect of this is a reduction in inflammation and pain.

Pharmacokinetics

The pharmacokinetics of this compound can be described by a bi-exponential model with zero-order absorption . Significant covariate-parameter relationships were identified between smoking and clearance (CL), and between gender and volume of distribution at steady state (Vss) and CL .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the levels of pro-inflammatory mediators such as prostaglandins and leukotrienes . This leads to a decrease in inflammation and pain. In clinical studies of rheumatoid arthritis patients, this compound has been shown to be effective in reducing symptoms and improving disease control parameters .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs or food can affect the pharmacokinetics of this compound . Additionally, factors such as the patient’s age, sex, and smoking status can also influence the pharmacokinetics and efficacy of this compound .

Análisis Bioquímico

Biochemical Properties

Tenidap plays a significant role in biochemical reactions. It is a cytokine modulator and reduces the production of certain proinflammatory cytokines, including interleukins-1 and -6 and tumor necrosis factor-α . It also inhibits cyclo-oxygenase, decreasing the production of proinflammatory arachidonic acid derivatives .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cytokine production and cyclo-oxygenase activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By modulating cytokine production and inhibiting cyclo-oxygenase, this compound exerts its effects at the molecular level .

Propiedades

IUPAC Name |

5-chloro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSFDUMVCVVWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046104 | |

| Record name | Tenidap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120210-48-2 | |

| Record name | Tenidap [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120210482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenidap | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenidap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIDAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7CJ74ONH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

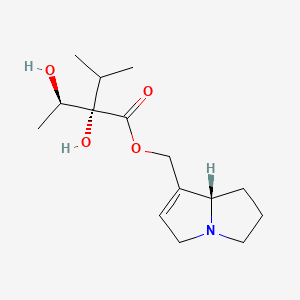

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)